molecular formula C18H21BrN2O2S B8400902 (S)-tert-butyl 2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylate

(S)-tert-butyl 2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylate

Cat. No. B8400902
M. Wt: 409.3 g/mol
InChI Key: MWXGDGBFZLKJIN-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C18H21BrN2O2S and its molecular weight is 409.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-tert-butyl 2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-butyl 2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(S)-tert-butyl 2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylate

Molecular Formula

C18H21BrN2O2S

Molecular Weight

409.3 g/mol

IUPAC Name

tert-butyl (2S)-2-[5-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H21BrN2O2S/c1-18(2,3)23-17(22)21-10-4-5-14(21)16-20-11-15(24-16)12-6-8-13(19)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3/t14-/m0/s1

InChI Key

MWXGDGBFZLKJIN-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(S2)C3=CC=C(C=C3)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(S2)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 2-[2-(4-Bromo-phenyl)-2-oxo-ethylcarbamoyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (1.0 g, 2.44 mmol) and Lawesson's reagent (1.23 g, 3.0 mmol) in THF (16 ml) was heated at 80° C. for 4 hours. The solvent was removed under reduced pressure and the mixture was diluted with EtOAc. The organic phase was washed with saturated sodium bicarbonate, water, and brine, and was dried with sodium sulfate. Concentration and purification by flash column chromatography (hexanes/EtOAc) gave 2-[5-(4-Bromo-phenyl)-thiazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester (655 mg). m/z: 410.7 (M+H)+.
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
2-[5-(4-Bromo-phenyl)-thiazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester

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